molecular formula C10H9BrO B8226305 7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one

7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B8226305
M. Wt: 225.08 g/mol
InChI Key: CXFKWWQKLWGRDU-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9BrO It belongs to the class of indanones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 5-methyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of the brominating agent and the reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of this compound carboxylic acid or ketone derivatives.

    Reduction: Formation of 7-bromo-5-methyl-2,3-dihydro-1H-inden-1-ol or corresponding alkanes.

    Substitution: Formation of 7-substituted-5-methyl-2,3-dihydro-1H-inden-1-one derivatives.

Scientific Research Applications

7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom in the compound can participate in halogen bonding, influencing its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

    5-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one: A positional isomer with similar chemical properties but different reactivity due to the position of the bromine atom.

    7-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the methyl group, which may affect its steric and electronic properties.

    5-Methyl-2,3-dihydro-1H-inden-1-one:

Uniqueness: 7-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a bromine atom and a methyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

7-bromo-5-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-4-7-2-3-9(12)10(7)8(11)5-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFKWWQKLWGRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)CC2)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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